molecular formula C14H10Br2N2 B8698469 2,3-Bis(bromomethyl)benzo[g]quinoxaline CAS No. 95379-91-2

2,3-Bis(bromomethyl)benzo[g]quinoxaline

Cat. No.: B8698469
CAS No.: 95379-91-2
M. Wt: 366.05 g/mol
InChI Key: DORCFNSTVCUNDV-UHFFFAOYSA-N
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Description

2,3-Bis(bromomethyl)benzo[g]quinoxaline is a chemical compound with the molecular formula C₁₀H₈Br₂N₂. It is a derivative of quinoxaline, characterized by the presence of two bromomethyl groups at the 2 and 3 positions of the benzo[g]quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(bromomethyl)benzo[g]quinoxaline typically involves the condensation of a quinoxaline derivative with a brominating agent. One common method includes the reaction of quinoxaline with 1,4-dibromobutane-2,3-dione under specific conditions . The reaction is usually carried out in a solvent mixture of ethanol and water, with acetonitrile as an additional solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems may enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(bromomethyl)benzo[g]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminomethyl derivatives, while oxidation reactions can produce quinoxaline diones .

Mechanism of Action

The mechanism of action of 2,3-Bis(bromomethyl)benzo[g]quinoxaline involves its interaction with molecular targets through its bromomethyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, particularly in its potential antitumor activity .

Comparison with Similar Compounds

Properties

CAS No.

95379-91-2

Molecular Formula

C14H10Br2N2

Molecular Weight

366.05 g/mol

IUPAC Name

2,3-bis(bromomethyl)benzo[g]quinoxaline

InChI

InChI=1S/C14H10Br2N2/c15-7-13-14(8-16)18-12-6-10-4-2-1-3-9(10)5-11(12)17-13/h1-6H,7-8H2

InChI Key

DORCFNSTVCUNDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)N=C(C(=N3)CBr)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure of Example 1, 1,4-dibromo-2,3-butanedione is condensed with 2,3-diaminonaphthalene to obtain 2,3-bis(bromomethyl)benzo[g]quinoxaline, m.p. 190°-191° C.; 1H NMR (DMSO-d6, 400 MHz): δ5.07 (s, 4H, CH2), 7.68 and 8.26 (double doublets, 4H, H-7 and H-8, H-6 and H-9, resp.), 8.78 (s, 2H, H-5 and H-10).
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